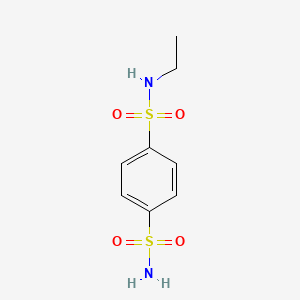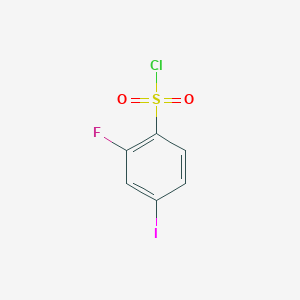
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a triazole ring and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves the formation of the triazole and oxadiazole rings through cyclization reactions. The starting materials often include isopropyl and methyl-substituted hydrazines and nitriles. The reaction conditions usually require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include:
Preparation of intermediates: Synthesis of isopropyl and methyl-substituted hydrazines.
Cyclization reactions: Formation of triazole and oxadiazole rings.
Purification: Techniques such as recrystallization, distillation, or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline
- 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Uniqueness
4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) is unique due to the presence of both triazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N6O |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H12N6O/c1-4(2)7-10-8(14(3)11-7)5-6(9)13-15-12-5/h4H,1-3H3,(H2,9,13) |
Clave InChI |
RATSYIQSQKREKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C2=NON=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)


![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
